
Tert-butyl 6-nitroindoline-1-carboxylate
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Overview
Description
Tert-butyl 6-nitroindoline-1-carboxylate (CAS: 129487-99-6) is a nitro-substituted indoline derivative protected by a tert-butoxycarbonyl (Boc) group. It serves as a critical intermediate in pharmaceutical synthesis, notably in the preparation of covalent Bruton’s tyrosine kinase (BTK) inhibitors, as demonstrated in its use for generating potent inhibitors for B-cell lymphoma . Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol. The compound is typically stored at 2–8°C to maintain stability .
Preparation Methods
One common method includes the nitration of indoline using nitric acid and sulfuric acid, followed by esterification with tert-butyl chloroformate under basic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Tert-butyl 6-nitroindoline-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 6-nitroindoline-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 6-nitroindoline-1-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the indoline ring structure allows for binding to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs of tert-butyl 6-nitroindoline-1-carboxylate, emphasizing differences in substituents, molecular properties, and applications:
Key Differences in Physicochemical Properties
Property | 6-Nitroindoline Derivative | 6-Aminoindoline Derivative | 6-Hydroxyindoline Derivative |
---|---|---|---|
Polarity | Moderate (nitro group) | High (amino group) | Very high (hydroxy group) |
Solubility | Low in water | Moderate in polar solvents | High in polar solvents |
Reactivity | Electrophilic substitution | Nucleophilic reactions | Oxidation-prone |
Biological Activity
Tert-butyl 6-nitroindoline-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H14N2O4. Its structure features a nitro group at the 6-position of the indoline ring and a tert-butyl ester at the carboxylic acid position. This unique configuration contributes to its reactivity and potential biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. This property is particularly relevant in the context of anti-inflammatory and anticancer effects.
- Receptor Binding : It has been shown to interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. The nitro group may undergo bioreduction, forming reactive intermediates that induce cytotoxic effects in target cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Various studies have highlighted the potential of indoline derivatives, including this compound, as anticancer agents. They have been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of apoptotic pathways .
- Anti-inflammatory Effects : The compound has demonstrated efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity may be linked to its ability to modulate signaling pathways associated with inflammation .
- Antimicrobial Properties : this compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary data suggest that it may inhibit bacterial growth, although further studies are needed to elucidate its full spectrum of antimicrobial effects.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Properties
IUPAC Name |
tert-butyl 6-nitro-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-5,8H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRINQCGMYWFFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90711476 |
Source
|
Record name | tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90711476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129487-99-6 |
Source
|
Record name | tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90711476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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